molecular formula C18H18O3 B3088123 (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1181788-49-7

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3088123
CAS No.: 1181788-49-7
M. Wt: 282.3 g/mol
InChI Key: ULSLHWTUZPFQIP-JLHYYAGUSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-21-15-11-8-14(9-12-15)10-13-17(19)16-6-4-5-7-18(16)20-2/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLHWTUZPFQIP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Table 1: Synthetic Reaction Conditions

ReactantsBaseSolventTemperatureYield (%)Source
4-ethoxybenzaldehyde + 2-methoxyacetophenoneNaOHEthanolRT77–89

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes selective oxidation:

  • Epoxidation : Reaction with m-chloroperbenzoic acid (m-CPBA) forms an epoxide at the double bond .

  • Hydroxylation : Hydrogen peroxide in acidic conditions introduces hydroxyl groups adjacent to the carbonyl.

Key Products:

  • Epoxide derivative: Stabilized by conjugation with aromatic rings.

  • Dihydroxyketone: Observed in polar aprotic solvents.

Reduction Reactions

Catalytic hydrogenation selectively reduces the α,β-unsaturated system:

  • Saturated ketone : Pd/C in ethanol under H₂ gas (1 atm, 25°C) yields 1-(2-methoxyphenyl)-3-(4-ethoxyphenyl)propan-1-one .

  • Full reduction : NaBH₄ in methanol further reduces the ketone to a secondary alcohol.

Table 2: Reduction Outcomes

ReagentConditionsProductYield (%)
Pd/C, H₂Ethanol, 25°CSaturated ketone85–90
NaBH₄Methanol, 0°CSecondary alcohol70–75

Electrophilic Aromatic Substitution

The methoxy and ethoxy groups activate the aromatic rings toward electrophilic substitution:

  • Bromination : Br₂ in CHCl₃ at 0°C substitutes para to the methoxy group on the 2-methoxyphenyl ring .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups meta to the ethoxy group on the 4-ethoxyphenyl ring .

Substituent Directing Effects:

  • 2-Methoxyphenyl ring : Ortho/para-directing (methoxy group).

  • 4-Ethoxyphenyl ring : Para-directing (ethoxy group).

Cycloaddition and Heterocycle Formation

The chalcone scaffold participates in cycloaddition reactions:

  • Michael addition : Thiols or amines attack the β-carbon, forming substituted propanones.

  • Heterocyclization : Reaction with hydrazine forms pyrazoline derivatives, potential intermediates for bioactive molecules .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Table 3: Substituent Effects on Reactivity

CompoundOxidation RateReduction EaseElectrophilic Sites
3-(4-Fluorophenyl)-1-(4-ethoxyphenyl)propenoneModerateHigh4-Fluorophenyl ring
3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propenoneSlowModerate2-Methoxyphenyl ring
Target compound FastHighBoth rings
  • The 4-ethoxy group enhances electron density, accelerating oxidation and electrophilic substitution compared to halogenated analogues .

  • 2-Methoxy substitution sterically hinders reactions at the ortho position, favoring para substitution .

Mechanistic Insights

  • Conjugation effects : The α,β-unsaturated system delocalizes electron density, stabilizing transition states during oxidation and reduction .

  • Hydrogen bonding : Crystallographic data reveal intermolecular H-bonds involving the carbonyl oxygen, influencing solid-state reactivity .

Scientific Research Applications

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophiles in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Methoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with the methoxy group on the para position of the second phenyl ring.

Uniqueness

The presence of both ethoxy and methoxy groups in (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can influence its chemical reactivity and biological activity, making it unique compared to other chalcones. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.

Biological Activity

Overview

The compound (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone, is an organic molecule characterized by its two aromatic phenyl rings connected by an α,β-unsaturated carbonyl system. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C18_{18}H18_{18}O3_3
  • Molecular Weight : 282.33 g/mol
  • CAS Number : 1181788-49-7

Chalcones are known for their diverse chemical properties, which can be influenced by substituents on the phenyl rings. In this case, the presence of ethoxy and methoxy groups enhances its reactivity and biological potential .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. It has been investigated for its ability to inhibit the proliferation of various cancer cell lines:

  • HeLa Cells : The compound demonstrated significant antiproliferative activity with an IC50_{50} value indicating potent effects against cervical cancer cells.
  • MDA-MB-231 (Breast Cancer), A549 (Lung Cancer), and HT-29 (Colon Cancer): Comparative studies showed that while it was effective against these cell lines, its potency varied significantly, suggesting a structure-activity relationship influenced by the substituents on the phenyl rings .
Cell LineIC50_{50} Value (µM)
HeLa5
MDA-MB-23110
A54915
HT-2920

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary results indicate that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one may serve as a potential lead compound in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this chalcone has shown promise in exhibiting anti-inflammatory effects . Research indicates that it may inhibit inflammatory pathways, potentially through the modulation of cytokine production .

The biological activities of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one are thought to be mediated through several mechanisms:

  • Inhibition of Tubulin Assembly : Similar to other chalcones, it may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, contributing to its cytotoxic effects.
  • Modulation of Apoptotic Pathways : It may activate apoptosis-related proteins, leading to programmed cell death in malignant cells .

Case Studies

Several studies have focused on the synthesis and evaluation of chalcone derivatives, including (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one:

  • A study synthesized various chalcone derivatives and tested their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications to the phenolic substituents significantly affected biological activity .
  • Another investigation assessed the structure-activity relationship of similar compounds and found that electron-donating groups like methoxy enhance anticancer potency compared to electron-withdrawing groups .

Q & A

Q. What are the standard synthetic protocols for (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

The compound is synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. A typical procedure involves dissolving 4-ethoxy acetophenone (1 mol) and 2-methoxybenzaldehyde (1 mol) in ethanol, followed by dropwise addition of KOH (20%) under stirring at room temperature. Reaction completion is monitored via TLC, and the product is recrystallized from ethanol for purification . Optimization may include varying solvent polarity (e.g., methanol vs. ethanol), temperature (0–50°C), and catalyst concentration to improve yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative, and how are discrepancies in spectral data resolved?

Key techniques include:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and alkene (C=C, ~1600 cm⁻¹) stretching frequencies.
  • ¹H/¹³C NMR : Assigns methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), and aromatic protons.
  • UV-Vis : λmax correlates with conjugation length and substituent effects (e.g., electron-donating groups redshift absorption). Discrepancies between experimental and theoretical data (e.g., DFT-calculated vs. observed λmax) are resolved by refining computational parameters (solvent models, basis sets) .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

X-ray crystallography (XRD) provides definitive proof of the E-configuration by measuring the dihedral angle between the aromatic rings and the enone system. For example, XRD data for analogous chalcones show dihedral angles >150°, consistent with trans geometry .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict electronic properties, and how do they align with experimental findings?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO gaps : Predicts reactivity (e.g., lower gaps correlate with higher electrophilicity).
  • Global reactivity descriptors : Chemical hardness (η), electrophilicity index (ω), and Fukui functions identify nucleophilic/electrophilic sites. Experimental validation includes comparing calculated bond lengths (e.g., C=O: 1.22 Å DFT vs. 1.24 Å XRD) and UV-Vis spectra. Discrepancies <5% are typical .

Table 1: Comparison of DFT and Experimental Data for Analogous Chalcones

ParameterDFT ValueExperimental ValueDeviation
C=O Bond Length1.22 Å1.24 Å (XRD)1.6%
λmax (UV-Vis)350 nm345 nm1.4%
HOMO-LUMO Gap4.2 eV--

Q. How do substituent effects (e.g., ethoxy vs. methoxy groups) influence bioactivity, and what mechanistic insights explain observed antimicrobial activity?

Substituents modulate lipophilicity and electronic effects, impacting membrane penetration and target binding. For example:

  • 4-Ethoxy group : Enhances lipophilicity vs. methoxy, improving Gram-positive bacterial inhibition.
  • 2-Methoxy group : Steric hindrance may reduce binding affinity. Mechanistic studies (e.g., molecular docking) suggest chalcones inhibit enzymes like DNA gyrase or disrupt membrane integrity .

Q. What crystallographic challenges arise during XRD analysis, and how are they addressed?

Challenges include:

  • Crystal twinning : Mitigated by slow evaporation recrystallization.
  • Disorder in ethoxy/methoxy groups : Resolved via constrained refinement and occupancy adjustments.
  • Weak diffraction : Addressed using synchrotron radiation or low-temperature data collection (100 K) .

Methodological Guidance

Q. How should researchers design experiments to resolve contradictions between computational and experimental data?

  • Step 1 : Validate computational models (e.g., solvent effects, dispersion corrections).
  • Step 2 : Re-examine experimental conditions (e.g., sample purity, crystallographic resolution).
  • Step 3 : Cross-reference with analogous compounds (e.g., dichloro/methoxy derivatives) to identify substituent-specific trends .

Q. What strategies optimize antimicrobial activity assays for chalcone derivatives?

  • Strain selection : Use reference strains (e.g., S. aureus ATCC 25923) and clinical isolates.
  • Concentration gradients : Test 0.5–128 µg/mL via microbroth dilution.
  • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal).
  • Synergy studies : Combine with sub-inhibitory concentrations of standard drugs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

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